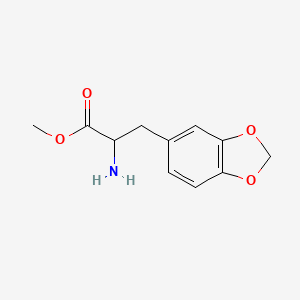

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate

Description

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate is a chiral amino acid ester featuring a 1,3-dioxaindan moiety—a bicyclic system comprising a fused benzene and dioxane ring. This compound is structurally characterized by:

- Chiral center: The (2S)-configuration at the α-carbon.

- Functional groups: An ester (methyl propanoate) and an amino group.

- 1,3-dioxaindan ring: A fused bicyclic system contributing to its electronic and steric properties.

The compound’s synthesis typically involves multi-step organic reactions, starting from amino acid precursors or through catalytic asymmetric methods to establish chirality . Its structural complexity and functional groups make it a candidate for pharmacological studies, though specific bioactivity data are still emerging.

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate |

InChI |

InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3 |

InChI Key |

NVFBZYNRLBVZAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate typically involves the reaction of 2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The table below highlights critical differences between Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate and related compounds:

Structural and Functional Analysis

- Ring Systems: The 1,3-dioxaindan ring in the target compound (bicyclic) vs. Dioxolane () lacks aromaticity, reducing conjugation effects compared to dioxaindan .

Functional Groups :

- Ester vs. Nitrile (): The ester group in the target compound offers hydrolytic stability under physiological conditions, whereas the nitrile group in ’s compound may undergo nucleophilic addition reactions .

- Aldehyde (): The propanal group in 2-(1,3-dioxaindan-5-yl)-2-methylpropanal facilitates redox reactions, unlike the ester’s stability .

Chirality :

- The (2S)-configuration in the target compound and ’s analogue is critical for enantioselective interactions, such as with neurotransmitter receptors .

Biological Activity

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate has the following chemical properties:

- Molecular Formula: C₇H₁₃NO₄

- SMILES Notation: COC(=O)C(CC1OCCO1)N

- InChI Key: NEJKLGQSXHLKCN-UHFFFAOYSA-N

The compound features a dioxolane ring, which is known to influence its biological interactions and solubility properties.

The biological activity of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Neuroprotective Effects: The compound has been shown to modulate neurotransmitter release, potentially offering protective effects against neurodegenerative conditions.

- Antimicrobial Properties: Some derivatives related to this compound have demonstrated antimicrobial activity against specific bacterial strains.

Case Studies and Research Findings

-

Neuroprotective Studies :

- A study investigated the neuroprotective effects of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

-

Antimicrobial Activity :

- In vitro assays evaluated the antimicrobial efficacy of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for various strains.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Reduced cell death in oxidative stress models | |

| Antimicrobial | Moderate activity against specific bacterial strains |

Discussion

The findings regarding methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate indicate promising biological activities that warrant further investigation. Its neuroprotective potential could be particularly relevant in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease. Additionally, its antimicrobial properties may open avenues for developing new antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.